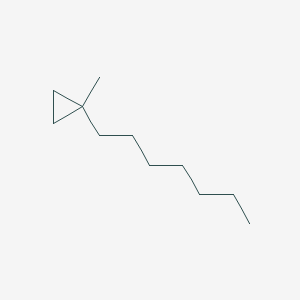

1-Heptyl-1-methylcyclopropane

Description

1-Heptyl-1-methylcyclopropane (C₁₁H₂₂) is a cyclopropane derivative featuring a seven-carbon heptyl chain and a methyl group attached to the strained cyclopropane ring. The compound’s structure combines the inherent reactivity of the cyclopropane ring with the hydrophobic character of the long alkyl chain, making it a subject of interest in materials science and organic synthesis. Its physical properties, such as a liquid state at room temperature and a molecular weight of 154.29 g/mol, distinguish it from smaller, more volatile cyclopropane analogs.

Properties

CAS No. |

91407-77-1 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

1-heptyl-1-methylcyclopropane |

InChI |

InChI=1S/C11H22/c1-3-4-5-6-7-8-11(2)9-10-11/h3-10H2,1-2H3 |

InChI Key |

LILBTSIQPQJQCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(CC1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Heptyl-1-methylcyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of this compound with diazomethane in the presence of a transition metal catalyst can yield the desired cyclopropane . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity .

Chemical Reactions Analysis

1-Heptyl-1-methylcyclopropane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropane ring into a more stable alkane.

Scientific Research Applications

1-Heptyl-1-methylcyclopropane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: Its unique structure allows it to be used in studies of enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Heptyl-1-methylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved often include the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physical and Chemical Properties

- Volatility and Stability : The heptyl chain in this compound reduces volatility compared to 1-methylcyclopropene (a gas), enhancing its suitability for liquid-phase applications .

- Solubility: Polar substituents, such as hydroxyl or carboxyl groups (e.g., in methyl 1-hydroxycyclopropanecarboxylate), increase water solubility, whereas nonpolar alkyl chains (e.g., heptyl or nonyl) favor lipid solubility .

- Thermal Stability: Branched derivatives like 1-methyl-1-isopropyl-2-nonylcyclopropane exhibit lower melting points than linear-chain analogs due to reduced crystallinity .

Research Findings and Data Gaps

- Functional Group Impact : Electron-withdrawing groups (e.g., chlorosulfonyl in methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate) increase electrophilicity, enabling nucleophilic substitution, a contrast to the inertness of alkyl-substituted cyclopropanes .

- Data Limitations : While 1-methylcyclopropene is well-studied in agriculture, data on the environmental persistence and toxicity of long-chain derivatives like this compound remain sparse, necessitating further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.